molecular formula C10H13NO3 B1375725 1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol CAS No. 145412-90-4

1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol

Cat. No. B1375725
M. Wt: 195.21 g/mol
InChI Key: ATRBKPUNZVAPFX-UHFFFAOYSA-N
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Description

“1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol” is a chemical compound. It is a metabolite of MDMA . It is an entactogen, a synthetic amphetamine derivative with stimulant and hallucinogenic properties .


Molecular Structure Analysis

The molecular formula of “1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol” is C10H13NO3 . The average mass is 180.201 Da and the monoisotopic mass is 180.078644 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol” are not fully detailed in the available resources. The molecular formula is C10H13NO3 , and the average mass is 180.201 Da .

Scientific Research Applications

1. Anticancer Evaluation

  • Application Summary: This compound has been used in the design and synthesis of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties. These have been evaluated for their anticancer activity against various cancer cell lines .
  • Methods of Application: The compounds were synthesized via a Pd-catalyzed C-N cross-coupling . Further mechanistic studies were conducted to understand the effect of these compounds on cancer cells .
  • Results: The study identified 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . It was found that compound 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

2. Antifungal Agent

  • Application Summary: (2 E )-2- [1- (1,3-Benzodioxol-5-yl)-3- (1 H -imidazol-1-yl)propylidene]- N - (2-chlorophenyl)hydrazinecarboxamide, a compound synthesized from “1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol”, has been evaluated as a new antifungal agent .
  • Methods of Application: The compound was synthesized and characterized using various spectroscopic tools . The molecular structure of the compound was determined using single crystal X-ray analysis . Density functional theory computations were used to explore the electronic characteristics of the molecule .
  • Results: The in vitro antifungal potential of the target compound was examined against four different fungal strains .

3. Food Safety and Quality

  • Application Summary: A compound synthesized from “1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol” has been evaluated for its use in food safety and quality .
  • Methods of Application: The compound was synthesized and characterized using various spectroscopic tools . The molecular structure of the compound was determined using single crystal X-ray analysis . Density functional theory computations were used to explore the electronic characteristics of the molecule .
  • Results: The compound was found to have a savory aroma and was practically insoluble or insoluble .

4. Designer Drug

  • Application Summary: Eutylone is a designer drug of the phenethylamine class. Eutylone is a synthetic cathinone with chemical structural and pharmacological similarities to schedule I and II amphetamines and cathinones such as to 3,4- methylenedioxymethamphetamine (MDMA), methylone, and pentylone .
  • Methods of Application: The compound was synthesized and characterized using various spectroscopic tools .
  • Results: The compound was found to have similar effects to other amphetamines and cathinones .

5. Benzoxazole Synthesis

  • Application Summary: This compound has been used in the synthesis of benzoxazoles, which are important heteroarenes in synthetic organic chemistry, medicinal chemistry, and industrial areas .
  • Methods of Application: The compound was used as a precursor in the synthesis of benzoxazoles. Various synthetic methodologies were employed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
  • Results: The synthesized benzoxazole derivatives exhibited a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

6. Electrochemical Synthesis

  • Application Summary: A compound related to “1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol” has been used in the anodic oxidation of a natural antioxidative catechol, hydroxytyrosol .
  • Methods of Application: The compound was used in an inverse electron demand Diels–Alder (IEDDA) reaction between the electrogenerated o-quinone and tertiary enamines .
  • Results: 2-Amino-2,3-dihydro-1,4-benzodioxane derivatives were obtained as two regioisomers in good to high overall yields (65–90%) and 1:3 ratios .

Safety And Hazards

“1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol” is a controlled substance due to its hallucinogenic properties . It is a metabolite of MDMA, which can have harmful effects such as tachycardia, hypertension, hyperthermia, palpitations, hyponatremia, tremor, seizures, vomiting, sweating, headache, and rhabdomyolysis .

properties

IUPAC Name

1-amino-2-(1,3-benzodioxol-5-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(12,5-11)7-2-3-8-9(4-7)14-6-13-8/h2-4,12H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRBKPUNZVAPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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